Ethyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate is a compound belonging to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of piperidine derivatives with pyridine derivatives under specific conditions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can be employed . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the pyridine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methylpyridin-2-ylamino)piperidine-1-carboxylate: Shares a similar structure but with a methyl group on the pyridine ring.
Piperidine derivatives: A broad class of compounds with similar piperidine rings but different substituents.
Uniqueness
Ethyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-19-14(18)17-8-5-13(6-9-17)16-11-12-4-3-7-15-10-12/h3-4,7,10,13,16H,2,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGIJMMFIREOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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